molecular formula C4H4F6O B1301634 Difluoromethyl 2,2,3,3-tetrafluoropropyl ether CAS No. 35042-99-0

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

Cat. No. B1301634
CAS RN: 35042-99-0
M. Wt: 182.06 g/mol
InChI Key: PCTQNZRJAGLDPD-UHFFFAOYSA-N
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Description

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is a compound that falls within the category of fluorinated ethers. These compounds are characterized by the presence of fluorine atoms attached to the ether functional group, which can significantly alter the physical and chemical properties of the molecules. The presence of multiple fluorine atoms can lead to unique reactivity patterns and make these compounds valuable in various applications, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of difluoromethylated compounds can be achieved through several methods. One approach involves the use of difluoroenol silyl ethers, which react with amines to yield difluoroimines. These can be further transformed into enantiopure alpha-difluoromethylamines and alpha-difluoromethyl-alpha-amino acids through reduction and Strecker-type synthesis . Another method includes the reaction of difluorocarbene with ketones to form difluoromethyl 2,2-difluorocyclopropyl ethers . Additionally, the synthesis of fluorinated poly(arylene ether)s involves the interaction of a tetrafluorobenzene-based monomer with hydroxyl-substituted diphenyl ethers .

Molecular Structure Analysis

The molecular structure of difluoromethyl 2,2,3,3-tetrafluoropropyl ether and related compounds can be elucidated using spectroscopic techniques such as Fourier transform infrared (FTIR), 1H NMR, and 19F NMR . These techniques provide information on the bonding environment of the fluorine atoms and the overall molecular architecture.

Chemical Reactions Analysis

Fluorinated ethers can undergo various chemical reactions. For instance, the gas-phase ion-molecule reactions of tetrafluorodimethyl ether with water lead to the formation of the proton-bound dimer of water, demonstrating the reactivity of such ethers in the presence of nucleophiles . Pyrolysis reactions of fluorophenyl prop-2-enyl ethers result in the formation of isomeric tetrahydroinden-1-ones, showcasing the potential for complex rearrangement reactions .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules can significantly impact their physical and chemical properties. Fluorinated ethers often exhibit unique physicochemical characteristics, such as increased stability and lipophilicity, which are desirable in medicinal chemistry and drug discovery . The solubility of fluorinated poly(arylene ether)s in various solvents and their mechanical and thermal properties can be tailored by the inherent isomery of macromolecular chains and the nature of functional groups . Furthermore, nucleophilic difluoroalkylation reactions highlight the ability of fluorinated ethers to act as nucleophiles or electrophiles in the formation of new bonds .

Scientific Research Applications

1. Lithium-Sulfur Batteries

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether has been explored as an electrolyte solvent in lithium-sulfur batteries. Its application significantly suppresses the shuttling effect, thereby enhancing capacity retention and coulombic efficiency. It also effectively eliminates self-discharge in these batteries (Azimi et al., 2013), (Qian et al., 2018).

2. Lithium-Ion Batteries

This compound is part of new electrolyte mixtures in lithium-ion batteries. These electrolytes, which include difluoromethyl 2,2,3,3-tetrafluoropropyl ether, demonstrate high safety, improved wettability to separators and electrodes, and enhanced electrochemical performances (Liu et al., 2016).

3. Photoredox Catalysis in Synthesis

The compound is a focus in the synthesis of trifluoromethyl ethers via visible-light photoredox catalysis. This approach is crucial in medicinal chemistry and drug discovery for modifying the properties of parent compounds (Lee, Lee, & Ngai, 2019).

4. Surface Modification in Batteries

As an additive in battery electrolytes, difluoromethyl 2,2,3,3-tetrafluoropropyl ether plays a role in modifying the surface of electrodes, which helps in suppressing the dissolution of polysulfides in Li-S batteries. This leads to improved battery performance in terms of capacity and stability (Qian et al., 2018), (Lu et al., 2018).

5. Organic Synthesis

It is used in organic synthesis, particularly in the preparation of aromatic and aliphatic difluoromethyl ethers. This process involves a chlorine/fluorine exchange methodology, which has been applied to various phenols and alcohols (Dolbier et al., 2014).

6. Electrophilic Fluorination

The compound is used in the electrophilic fluorination of ketones, leading to the formation of difluoromethyl 2,2-difluorocyclopropyl ethers. This method is significant in the development of new chemical compounds and applications (Cai et al., 2004).

Safety and Hazards

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether is highly flammable . It should be stored under inert gas . In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish . If it comes into contact with skin or hair, all contaminated clothing should be immediately removed and the skin should be rinsed with water . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O/c5-2(6)4(9,10)1-11-3(7)8/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTQNZRJAGLDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371783
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethyl 2,2,3,3-tetrafluoropropyl ether

CAS RN

35042-99-0
Record name Difluoromethyl 2,2,3,3-tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)-1,1,2,2-tetrafluoropropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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